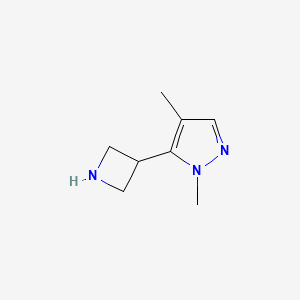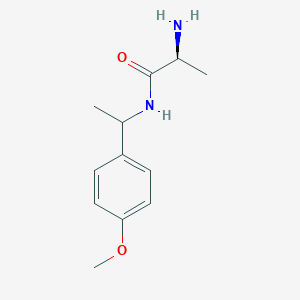
(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide is a chemical compound that belongs to the class of amides It features an amino group, a methoxyphenyl group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminopropanoic acid.
Amidation Reaction: The carboxylic acid group of 4-methoxyphenylacetic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with 2-aminopropanoic acid to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2s)-2-Amino-N-(1-phenylethyl)propanamide: Lacks the methoxy group.
(2s)-2-Amino-N-(1-(4-hydroxyphenyl)ethyl)propanamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
(2s)-2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1 |
Clave InChI |
BNMCPCWZQFGFLT-IENPIDJESA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(C)C1=CC=C(C=C1)OC)N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




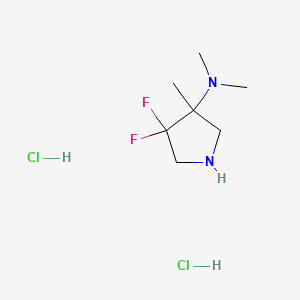
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

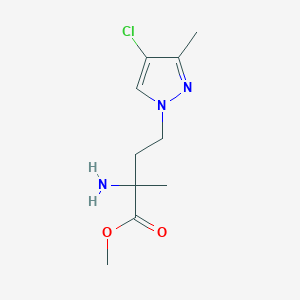
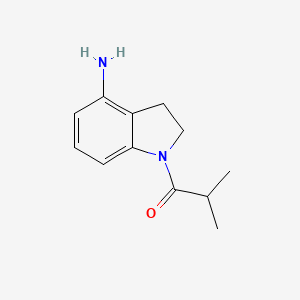
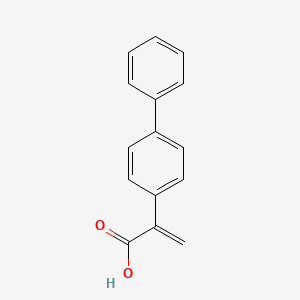

![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
